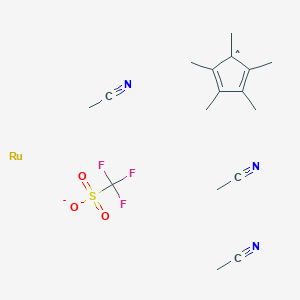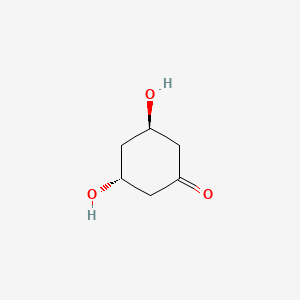
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is a complex organometallic compound with the chemical formula C17H24F3N3O3RuS . It is known for its applications as a catalyst in various organic synthesis reactions. The compound is characterized by its solid-state, typically appearing as purple or brown crystals at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate involves the reaction of pentamethylcyclopentadienylruthenium (II) with acetonitrile and trifluoromethanesulfonate. The general reaction can be represented as follows:
[ \text{RuCp*} + 3 \text{MeCN} + \text{OTf} \rightarrow \text{[RuCp*(MeCN)3]OTf} ]
- RuCp* represents pentamethylcyclopentadienylruthenium (II)
- MeCN is acetonitrile
- OTf is trifluoromethanesulfonate
The reaction is typically carried out under controlled conditions, with the specific parameters adjusted based on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the transfer of electrons.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Alkynes: For hydrosilylation reactions.
Olefinic compounds: For cycloaddition reactions.
Propargyl alcohols: For dimerization reactions.
The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents like ether, chloroform, or benzene .
Major Products Formed
The major products formed from these reactions include:
α-Vinylsilanes: From hydrosilylation of alkynes.
1,3-Dienes: From the coupling of allenes with activated olefins.
Cycloisomerized products: From cycloisomerization of enynes
Aplicaciones Científicas De Investigación
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom bond formation.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in industrial processes for the synthesis of complex organic compounds
Mecanismo De Acción
The mechanism by which Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various catalytic processes, including hydrosilylation, cycloaddition, and dimerization reactions. The molecular targets and pathways involved are primarily related to the activation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate include:
Pentamethylcyclopentadienyltris(acetonitrile)ruthenium (II) hexafluorophosphate: Another organoruthenium compound used as a homogeneous catalyst.
Pentamethylcyclopentadienylruthenium (II) chloride: Used in various catalytic applications.
Uniqueness
The uniqueness of this compound lies in its ability to act as a versatile catalyst in a wide range of organic synthesis reactions. Its stability and solubility in common organic solvents make it particularly valuable in both laboratory and industrial settings .
Propiedades
InChI |
InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTXFALMRBAHB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3RuS- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113860-02-9 |
Source


|
| Record name | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)







![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)
